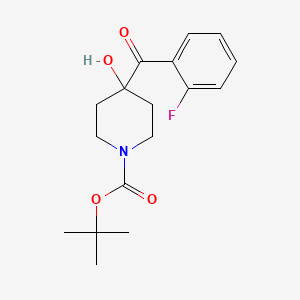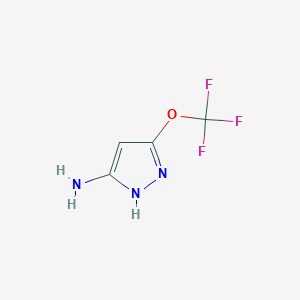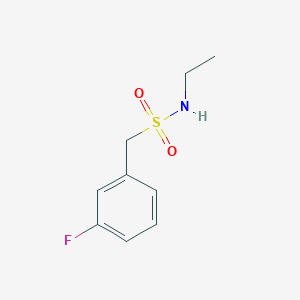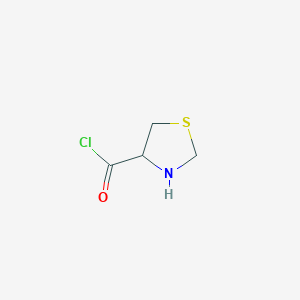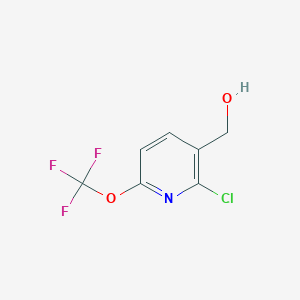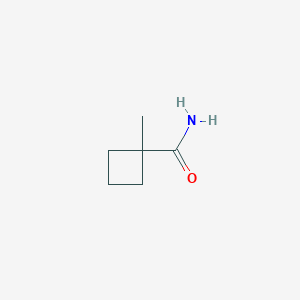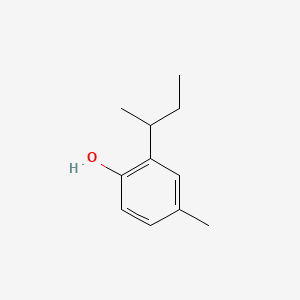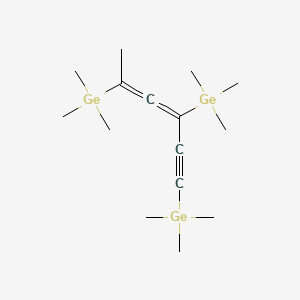
Germane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Germane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl-: is a complex organogermanium compound It is characterized by its unique structure, which includes multiple unsaturated carbon-carbon bonds and germanium atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Germane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as trimethylgermanium chloride and 1-methyl-1,2-pentadien-4-yne.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using a dry solvent such as tetrahydrofuran. The temperature is carefully controlled to ensure the desired reaction pathway.
Catalysts and Reagents: Catalysts such as palladium or platinum complexes may be used to facilitate the formation of the germanium-carbon bonds. Reagents like lithium diisopropylamide can be employed to deprotonate the starting materials and promote the desired transformations.
Industrial Production Methods
In an industrial setting, the production of Germane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl- may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product.
化学反应分析
Types of Reactions
Germane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of germanium hydrides.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of new organogermanium derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Germanium oxides.
Reduction: Germanium hydrides.
Substitution: Various organogermanium derivatives.
科学研究应用
Germane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl- has several scientific research applications:
Materials Science: The compound is used in the development of advanced materials, including semiconductors and optoelectronic devices.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, enabling the creation of novel compounds with unique properties.
Medicinal Chemistry: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as an anticancer agent or in the treatment of other diseases.
Industry: The compound is utilized in various industrial processes, including the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of Germane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl- involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Tetramethylgermane: A simpler organogermanium compound with four methyl groups attached to a germanium atom.
Trimethylgermanium chloride: A precursor used in the synthesis of various organogermanium compounds.
Dimethylgermanium dihydride: An organogermanium compound with two methyl groups and two hydrogen atoms attached to a germanium atom.
Uniqueness
Germane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris[trimethyl- is unique due to its complex structure, which includes multiple unsaturated carbon-carbon bonds and germanium atoms. This structural complexity imparts unique chemical and physical properties, making it valuable for various scientific and industrial applications.
属性
CAS 编号 |
61227-86-9 |
|---|---|
分子式 |
C15H30Ge3 |
分子量 |
428.3 g/mol |
InChI |
InChI=1S/C15H30Ge3/c1-14(17(5,6)7)13-15(18(8,9)10)11-12-16(2,3)4/h1-10H3 |
InChI 键 |
YKHMZVDJXCADNV-UHFFFAOYSA-N |
规范 SMILES |
CC(=C=C(C#C[Ge](C)(C)C)[Ge](C)(C)C)[Ge](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


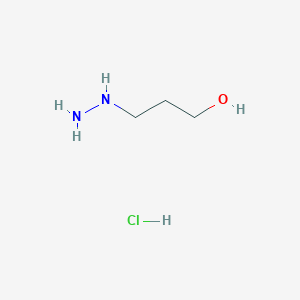
![2-(Benzyloxy)-5-(6-methylpyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13975498.png)

![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-5-sulfo-, inner salt](/img/structure/B13975504.png)
